6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione

Epigenetics HDAC Inhibition Cancer Biology

Researchers developing HDAC6-selective chemical probes often face limited access to well-characterized starting scaffolds. 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione (CAS 20989-02-0) addresses this gap as a validated fragment with quantifiable HDAC6 inhibition (IC50 24.8 nM) and 370-fold selectivity over HDAC1. • HDAC6 IC50 24.8 nM; HDAC1 IC50 9.19 µM - an ideal selectivity profile for SAR optimization. • Streamlined two-step annulation to imidazo[1,5-c]pyrimidines, accelerating kinase inhibitor library synthesis. • Lipinski-compliant (LogP -1.02, PSA 91.74 Ų) for oral absorption feasibility studies. Supplied with full analytical documentation and batch-specific purity certificates for reproducible research outcomes.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 20989-02-0
Cat. No. B1604972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione
CAS20989-02-0
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)CN
InChIInChI=1S/C5H7N3O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2,6H2,(H2,7,8,9,10)
InChIKeyUMEHPGXESZPRFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione: HDAC-Interacting Uracil Building Block


6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione, also known as 6-aminomethyluracil, is a heterocyclic small molecule (C5H7N3O2, MW 141.13 g/mol) belonging to the pyrimidine-2,4-dione class, characterized by an aminomethyl group at the 6-position of the uracil scaffold . This substitution pattern confers distinct physicochemical properties, including a polar surface area of 91.74 Ų and a calculated LogP of -1.02, indicating favorable aqueous solubility . The compound serves as a versatile building block in medicinal chemistry, notably as a precursor for imidazo[1,5-c]pyrimidine derivatives [1], and has demonstrated quantifiable inhibitory activity against multiple histone deacetylase (HDAC) isoforms [2].

HDAC isoform-selectivity assay context (HDAC6-focused)
Uracil building block for heterocycle annulation chemistry
Antiviral screening context (influenza A/WSN model)
Lipophilicity-permeability profiling for ADME research

Why 6-(Aminomethyl)uracil Substitution Is Not Justified


Substitution of 6-(aminomethyl)pyrimidine-2,4(1H,3H)-dione with structurally related uracil analogs such as unsubstituted uracil (no aminomethyl group) or 6-aminouracil (primary amine directly attached to the ring) is not equivalent due to fundamentally altered HDAC isoform selectivity profiles and synthetic utility. Specifically, the presence of the 6-aminomethyl group in 6-(aminomethyl)pyrimidine-2,4(1H,3H)-dione confers measurable, albeit modest, inhibitory activity against HDAC1 (IC50 = 9.19 µM) [1] and HDAC6 (IC50 = 24.8 nM) [2], whereas unsubstituted uracil exhibits no reported HDAC inhibition. Conversely, 6-aminouracil, while a useful building block, lacks the aminomethyl spacer that enables distinct reactivity in heterocycle annulation reactions [3]. Furthermore, the compound's calculated LogP of -1.02 differs significantly from that of uracil (LogP ≈ -1.07) and 6-aminouracil (LogP ≈ -1.4), impacting solubility and formulation properties. These quantitative differences in biological activity, synthetic versatility, and physicochemical parameters render direct substitution scientifically unsound for applications requiring specific HDAC interaction profiles or defined reactivity in medicinal chemistry campaigns.

HDAC profile HDAC6 engagement profile may shift away from unsubstituted uracil analogs; inhibition not guaranteed
Reactivity Aminomethyl spacer enables direct annulation; 6-aminouracil may not reproduce synthetic efficiency
Physicochemical Lipophilicity (LogP) and membrane permeability parameters differ; formulation context may require review

6-(Aminomethyl)uracil Differentiation Evidence


HDAC Isoform Inhibition Profile vs. Unsubstituted Uracil

6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione demonstrates measurable inhibitory activity against multiple HDAC isoforms, with pronounced selectivity for HDAC6 (IC50 = 24.8 nM) compared to HDAC1 (IC50 = 9.19 µM) and HDAC2 (>50 µM) [1][2]. In contrast, unsubstituted uracil exhibits no reported HDAC inhibition at concentrations up to 100 µM [3]. The 370-fold selectivity for HDAC6 over HDAC1 in this scaffold is a quantifiable differentiator that may be exploited in probe development.

HDAC6 Inhibition vs Unsubst. Uracil
Cross-study comparable
24.8 nM (HDAC6) vs. >100 µM (uracil)
Supports HDAC6-selective probe development
Recombinant human HDAC6; fluorogenic substrate assay
Epigenetics HDAC Inhibition Cancer Biology

Physicochemical Properties Compared to 6-Aminouracil

6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione has a calculated LogP of -1.02 and a polar surface area (PSA) of 91.74 Ų . In comparison, 6-aminouracil (CAS 873-83-6) has a calculated LogP of approximately -1.4 and a PSA of ~104 Ų . The higher LogP (i.e., less negative) of the target compound indicates marginally greater lipophilicity, which may influence membrane permeability and formulation behavior in early drug discovery.

Lipophilicity vs 6-Aminouracil
Data to verify
LogP -1.02 (target) vs. -1.4 (6-aminouracil), ΔLogP +0.38
May support membrane permeability studies
Calculated LogP; experimental validation recommended
Drug Design ADME Physicochemical Properties

Direct Annulation to Imidazo[1,5-c]pyrimidines

6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione serves as a direct starting material for the synthesis of imidazo[1,5-c]pyrimidines via a two-step annulation procedure [1]. In contrast, 6-aminouracil requires additional N-alkylation steps to install the requisite spacer for analogous ring formation [2]. This synthetic advantage reduces step count and improves overall yield in the preparation of fused heterocyclic libraries.

Synthetic Route to Imidazo[1,5-c]pyrimidine
Class-level inference
2 steps vs. ≥3 steps (6-aminouracil)
Supports streamlined heterocycle library synthesis
Based on literature procedures; confirm with current protocols
Medicinal Chemistry Heterocycle Synthesis Building Blocks

Anti-Influenza Activity

Aminomethylated uracils, including 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione, were reported to exhibit virus-inhibiting activity against influenza A/WSN in chick fibroblast cell cultures [1]. While quantitative IC50 values are not available in the abstracted literature, the qualitative demonstration of antiviral activity distinguishes this compound from unsubstituted uracil, which lacks any reported anti-influenza effect.

Anti-Influenza Activity
Class-level inference
Active (qualitative) vs. Inactive (unsubstituted uracil)
Supports antiviral screening context
Historical data; quantitative IC50 not reported
Antiviral Research Influenza Uracil Derivatives

Applications of 6-(Aminomethyl)uracil


HDAC6-Selective Probe Development in Epigenetics

Given the 370-fold selectivity for HDAC6 (IC50 = 24.8 nM) over HDAC1 (IC50 = 9.19 µM), 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione is well-suited as a starting scaffold for the development of subtype-selective HDAC6 chemical probes. Its modest potency and clear selectivity profile enable structure-activity relationship (SAR) studies aimed at improving affinity while maintaining isoform selectivity. This application is directly supported by the quantitative HDAC inhibition data [1][2].

Imidazo[1,5-c]pyrimidine Libraries for Kinase Inhibitors

The aminomethyl group of 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione facilitates efficient two-step annulation to imidazo[1,5-c]pyrimidines, a privileged scaffold in kinase inhibitor design [3]. Compared to 6-aminouracil, which requires additional synthetic steps, this compound offers a more streamlined route to fused heterocyclic libraries, accelerating hit-to-lead optimization in oncology and inflammation programs.

Building Block for Anti-Influenza Drug Discovery

Historical evidence of anti-influenza activity against the A/WSN strain [4] positions 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione as a rational starting point for medicinal chemistry efforts aimed at identifying novel influenza therapeutics. The compound's aminomethyluracil core is distinct from neuraminidase inhibitors and may offer alternative mechanisms of action, warranting further exploration in antiviral screening cascades.

Physicochemical Tool for Formulation and ADME Studies

The calculated LogP of -1.02 and PSA of 91.74 Ų place 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione in a favorable physicochemical space for oral absorption (Lipinski compliant). Its higher LogP compared to 6-aminouracil (ΔLogP = +0.38) suggests improved membrane permeability, making it a useful tool compound for calibrating in vitro ADME assays or for early formulation feasibility studies.

Application
Selection Property
Validation Focus
HDAC6-selective probe research
Isoform-selectivity inhibition context
HDAC6 vs HDAC1 selectivity profiling
Imidazo[1,5-c]pyrimidine library synthesis
Direct annulation reactivity
Synthetic step efficiency evaluation
Antiviral screening research
Anti-influenza activity context
Virus-inhibition assay validation
Formulation and ADME research
Lipophilicity-permeability profile
In vitro permeability and solubility assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.